molecular formula C35H44N2O9 B12291928 (3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester

(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester

Cat. No.: B12291928
M. Wt: 636.7 g/mol
InChI Key: OAHKGCZRPCQUJS-UHFFFAOYSA-N
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Description

(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester is a complex organic compound with a unique structure. It belongs to the class of yohimban derivatives, which are known for their diverse biological activities. This compound is characterized by multiple methoxy and ethoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester involves several steps, starting from basic organic molecules. The process typically includes:

    Formation of the yohimban core: This step involves the construction of the yohimban skeleton through a series of cyclization reactions.

    Introduction of methoxy and ethoxy groups: Methoxy and ethoxy groups are introduced via methylation and ethylation reactions, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted yohimban derivatives.

Scientific Research Applications

(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy and ethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C35H44N2O9

Molecular Weight

636.7 g/mol

IUPAC Name

methyl 17-(3,5-diethoxy-4-methoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C35H44N2O9/c1-7-44-27-13-19(14-28(45-8-2)32(27)41-4)34(38)46-29-15-20-18-37-12-11-23-22-10-9-21(40-3)16-25(22)36-31(23)26(37)17-24(20)30(33(29)42-5)35(39)43-6/h9-10,13-14,16,20,24,26,29-30,33,36H,7-8,11-12,15,17-18H2,1-6H3

InChI Key

OAHKGCZRPCQUJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OCC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC

Origin of Product

United States

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